molecular formula C20H36O16 B156076 Pullulan CAS No. 9057-02-7

Pullulan

Cat. No. B156076
CAS RN: 9057-02-7
M. Wt: 504.4 g/mol
InChI Key: GFZFEWWPMNSVBS-WVZDODFGSA-N
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Description

Pullulan is a polysaccharide polymer consisting of maltotriose units, also known as α-1,4- ;α-1,6- glucan . It is produced from starch by the fungus Aureobasidium pullulans . Pullulan is mainly used by the cell to resist desiccation and predation . It is also used in various applications from food additives to environmental remediation agents .


Synthesis Analysis

Pullulan is synthesized intracellularly and released out . The yield and molecular properties of pullulan produced by various strains still need to be promoted to fit the application needs . The highest pullulan concentration was observed when A. pullulans was cultivated with a sucrose substrate .


Molecular Structure Analysis

Pullulan is a linear α-D-glucan composed of maltotriose subunits linked by α-1,6 bonds, while the glucose units in the maltotriose subunits are linked by α-1,4-glycosidic .


Chemical Reactions Analysis

Pullulan can be derivatized via various chemical reactions to increase its utility in the field of pharmaceuticals . It can form complexes with Cu 2+ and gives no color reaction with I 2 .


Physical And Chemical Properties Analysis

Pullulan is a water-soluble, neutral polysaccharide . It has excellent transparent film–forming ability, moisture absorptivity, water solubility, non-toxicity, and adhesivity .

Scientific Research Applications

Gene Delivery

Pullulan has been explored for its potential in gene delivery due to its non-toxic, non-immunogenic, and non-mutagenic properties. It can be used to safely transport genetic material into cells, which is a critical step in gene therapy treatments for various diseases .

Targeted Drug Therapy

In the realm of targeted drug therapy , pullulan’s biocompatibility allows it to be used as a carrier for drugs, ensuring they are delivered directly to the affected area, minimizing side effects and improving treatment efficacy .

Tissue Engineering

Pullulan’s properties make it suitable for tissue engineering applications. It can be used to create scaffolds that support the growth and development of new tissues or organs for medical purposes .

Wound Healing

The compound’s non-carcinogenic nature makes it ideal for wound healing applications. Pullulan-based dressings can promote faster healing and reduce the risk of infection .

Diagnostic Imaging

Pullulan is utilized in various diagnostic imaging applications such as perfusion, receptor, and lymph node target-specific imaging, as well as vascular compartment imaging. Its ability to enhance contrast makes it valuable in medical diagnostics .

Food Preservation

In food science, pullulan films containing silver nanoparticles have shown effectiveness in inhibiting bacteria like S. aureus and L. monocytogenes, which can lead to spoilage of meat products. This application is crucial for extending the shelf life and ensuring the safety of food items .

Photographic and Electronic Applications

Pullulan and its derivatives find use in photographic , lithographic , and electronic applications due to their unique chemical properties that are beneficial in these industries .

Future Directions

Pullulan has many potential applications in the food, pharmaceutical, cosmetic, and environmental industries . Future prospects include its possible applications through chemical modification as a novel bioactive derivative .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157137
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Amylotriose

CAS RN

113158-51-3, 1109-28-0
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113158-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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